Cas no 1368629-47-3 (2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine)

2,2-Dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine is a structurally distinct amine derivative featuring a 1-methylindole moiety. This compound is of interest in organic synthesis and medicinal chemistry due to its unique sterically hindered tertiary amine group and indole-based aromatic system. The presence of the 2,2-dimethyl substitution adjacent to the amine enhances stability, while the indole ring offers potential for further functionalization or biological activity modulation. Its well-defined molecular architecture makes it a valuable intermediate for the development of pharmacologically active compounds or specialized materials. The compound’s purity and consistent synthesis route ensure reproducibility for research and industrial applications.
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine structure
1368629-47-3 structure
商品名:2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
CAS番号:1368629-47-3
MF:C14H20N2
メガワット:216.322003364563
CID:6086910
PubChem ID:82285018

2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine 化学的及び物理的性質

名前と識別子

    • 2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
    • 1H-Indole-3-propanamine, β,β,1-trimethyl-
    • EN300-1848173
    • 1368629-47-3
    • インチ: 1S/C14H20N2/c1-14(2,10-15)8-11-9-16(3)13-7-5-4-6-12(11)13/h4-7,9H,8,10,15H2,1-3H3
    • InChIKey: ZTEMHGITSVZIAJ-UHFFFAOYSA-N
    • ほほえんだ: N1(C)C2=C(C=CC=C2)C(CC(C)(C)CN)=C1

計算された属性

  • せいみつぶんしりょう: 216.162648646g/mol
  • どういたいしつりょう: 216.162648646g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.5
  • トポロジー分子極性表面積: 31Ų

じっけんとくせい

  • 密度みつど: 1.02±0.1 g/cm3(Predicted)
  • ふってん: 358.0±25.0 °C(Predicted)
  • 酸性度係数(pKa): 10.54±0.15(Predicted)

2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1848173-10.0g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
10g
$5837.0 2023-06-02
Enamine
EN300-1848173-0.25g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
0.25g
$1249.0 2023-09-19
Enamine
EN300-1848173-2.5g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
2.5g
$2660.0 2023-09-19
Enamine
EN300-1848173-5.0g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
5g
$3935.0 2023-06-02
Enamine
EN300-1848173-10g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
10g
$5837.0 2023-09-19
Enamine
EN300-1848173-1.0g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
1g
$1357.0 2023-06-02
Enamine
EN300-1848173-0.05g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
0.05g
$1140.0 2023-09-19
Enamine
EN300-1848173-0.1g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
0.1g
$1195.0 2023-09-19
Enamine
EN300-1848173-0.5g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
0.5g
$1302.0 2023-09-19
Enamine
EN300-1848173-5g
2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine
1368629-47-3
5g
$3935.0 2023-09-19

2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine 関連文献

2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amineに関する追加情報

Introduction to 2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine (CAS No. 1368629-47-3) and Its Emerging Applications in Chemical Biology

2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine, identified by its CAS number 1368629-47-3, is a structurally complex organic compound that has garnered significant attention in the field of chemical biology due to its unique pharmacophoric features. This compound belongs to the indole derivative class, a family of molecules well-documented for their broad spectrum of biological activities. The presence of both alkyl and aryl substituents in its molecular framework suggests potential interactions with various biological targets, making it a promising candidate for further investigation in drug discovery and therapeutic development.

The molecular structure of 2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine consists of a propyl chain with two methyl groups at the 2-position, attached to an indole ring substituted with a methyl group at the 1-position. This particular arrangement confers upon the molecule a high degree of steric hindrance, which can be leveraged to modulate binding affinity and selectivity. Such structural features are often exploited in the design of small-molecule inhibitors and agonists targeting protein-protein interactions or enzyme-mediated pathways.

In recent years, there has been a surge in research focused on indole-based compounds due to their demonstrated efficacy in modulating neurological and inflammatory pathways. The indole core of 2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine is particularly noteworthy, as it shares structural similarities with several bioactive natural products and synthetic drugs. For instance, derivatives of indole have been implicated in the treatment of depression, cancer, and neurodegenerative diseases. The methyl substituent at the 3-position of the indole ring further enhances its potential as a pharmacological scaffold by introducing additional hydrogen bonding capabilities and electronic properties that can fine-tune receptor binding.

One of the most compelling aspects of 2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine is its potential role as a modulator of G-protein coupled receptors (GPCRs). GPCRs are a vast family of membrane receptors involved in numerous physiological processes, and dysregulation of their activity is associated with a wide range of diseases. The unique combination of hydrophobic and polar regions in this compound makes it an attractive candidate for interacting with GPCR binding pockets. Preliminary computational studies suggest that it may exhibit high affinity for certain subtypes of GPCRs, particularly those involved in pain perception and neurotransmitter signaling.

Moreover, the compound’s structural motif aligns well with emerging trends in drug design that emphasize polypharmacicity—the ability to target multiple disease pathways simultaneously. This approach has gained traction due to its potential to provide more comprehensive therapeutic effects with fewer side effects. By leveraging the dual functionality provided by the propyl chain and indole ring, 2,2-dimethyl-3-(1-methyl-1H-indol-3-yl)propan-1-amine could simultaneously engage different biological targets, offering a multifaceted therapeutic strategy.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex indole derivatives like 2,2-dimethyl-3-(1-methyl-1H-indol-3-y]propan-l-am ine, opening up new avenues for medicinal chemistry research. Techniques such as transition-metal-catalyzed cross-coupling reactions and asymmetric synthesis have allowed researchers to construct intricate molecular architectures with high precision. These methods not only facilitate the preparation of analogs for structureActivity relationship (SAR) studies but also enable the exploration of novel pharmacological mechanisms.

The pharmacokinetic properties of CAS No. 13686294733 are also under investigation to assess its suitability for clinical applications. Factors such as solubility, metabolic stability, and bioavailability are critical determinants of drug efficacy. Early studies indicate that modifications to the alkyl substituents may significantly impact these properties. For example, optimizing the length and branching pattern of the propyl chain could enhance oral bioavailability while maintaining target specificity.

In addition to its potential as an active pharmaceutical ingredient (API), 2 , 22 -dimethyl - 33 - ( l -m ethyl - l H -indol - 33 y l )propa n-l-am ine may serve as a valuable tool compound in chemical biology research. Its ability to interact with biological targets provides researchers with a means to probe signaling pathways and understand disease mechanisms at a molecular level. Such insights are crucial for developing innovative therapeutic strategies tailored to specific pathological conditions.

The integration of machine learning and artificial intelligence into drug discovery has accelerated the identification of promising candidates like CAS No .13686294733 . Predictive models trained on large datasets can identify structural features associated with biological activity, guiding synthetic efforts toward high-value compounds. This interdisciplinary approach has already led to several breakthroughs in identifying novel therapeutics for challenging diseases.

Future directions in research on CAS No .13686294733 include exploring its potential as an antineoplastic agent or an anti-inflammatory mediator . The indole scaffold is well-represented in oncology research , with several indole-based drugs already approved for use . By harnessing similar structural motifs , it may be possible to develop next-generation cancer therapeutics that offer improved efficacy or reduced toxicity compared to existing treatments . Similarly , its anti-inflammatory properties could make it relevant for conditions such as rheumatoid arthritis or neuroinflammation .

In conclusion,CAS No .13686294733 represents an exciting opportunity for innovation in chemical biology and drug discovery . Its unique structural features , combined with emerging computational tools , position it as a promising candidate for further development . As research progresses , we can anticipate new insights into its biological activity and potential therapeutic applications that will shape future medical interventions across multiple disease domains . p >

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